molecular formula C20H21BrO6 B12371194 methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate

methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate

Cat. No.: B12371194
M. Wt: 437.3 g/mol
InChI Key: ZGMXOEWVQSAAIV-DOVBXMQASA-N
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Description

Methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[102114,701,903,8]hexadec-6-ene-2-carboxylate is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate typically involves multiple steps. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups such as the bromomethyl and hydroxy groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the bromomethyl group can produce a wide range of substituted derivatives.

Scientific Research Applications

Methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or disruption of cellular processes. The hydroxy group may also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,2R,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate
  • Methyl (1S,2S,3R,4S,8R,9R,12R)-12-(chloromethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate

Uniqueness

The uniqueness of methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromomethyl group, in particular, allows for unique substitution reactions that are not possible with similar compounds containing different halogens.

Properties

Molecular Formula

C20H21BrO6

Molecular Weight

437.3 g/mol

IUPAC Name

methyl (1S,2S,3R,4S,8R,9R,12R)-12-(bromomethyl)-8-hydroxy-4-methyl-5,13,16-trioxopentacyclo[10.2.1.14,7.01,9.03,8]hexadec-6-ene-2-carboxylate

InChI

InChI=1S/C20H21BrO6/c1-17-11(22)5-9(15(17)24)20(26)10-3-4-18(8-21)7-19(10,6-12(18)23)13(14(17)20)16(25)27-2/h5,10,13-14,26H,3-4,6-8H2,1-2H3/t10-,13-,14-,17-,18+,19-,20-/m1/s1

InChI Key

ZGMXOEWVQSAAIV-DOVBXMQASA-N

Isomeric SMILES

C[C@]12[C@H]3[C@@H]([C@]45CC(=O)[C@](C4)(CC[C@H]5[C@@]3(C(=CC1=O)C2=O)O)CBr)C(=O)OC

Canonical SMILES

CC12C3C(C45CC(=O)C(C4)(CCC5C3(C(=CC1=O)C2=O)O)CBr)C(=O)OC

Origin of Product

United States

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